molecular formula C12H11NO B1605354 Phenyl(pyridin-4-yl)methanol CAS No. 33974-27-5

Phenyl(pyridin-4-yl)methanol

Cat. No. B1605354
CAS RN: 33974-27-5
M. Wt: 185.22 g/mol
InChI Key: MYKGGGPMKINROD-UHFFFAOYSA-N
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Description

Phenyl(pyridin-4-yl)methanol is an organic compound with the molecular formula C12H11NO . It has a molecular weight of 185.23 . This compound belongs to the class of organic compounds known as phenol ethers . These are aromatic compounds containing an ether group substituted with a benzene ring .


Molecular Structure Analysis

The InChI code of Phenyl(pyridin-4-yl)methanol is 1S/C12H11NO/c14-9-10-1-3-11(4-2-10)12-5-7-13-8-6-12/h1-8,14H,9H2 . This indicates the specific arrangement of atoms in the molecule .


Physical And Chemical Properties Analysis

Phenyl(pyridin-4-yl)methanol is a solid at room temperature . It has a density of 1.2±0.1 g/cm3 . The boiling point is 353.5±27.0 °C at 760 mmHg . It has a molar refractivity of 55.2±0.3 cm3 .

Scientific Research Applications

  • Synthesis and Reactivity

    • Field : Organic Chemistry
    • Application : Phenyl(pyridin-4-yl)methanol is structurally similar to pyridinium salts, which are familiar structures in many natural products and bioactive pharmaceuticals . These structures have played an intriguing role in a wide range of research topics .
    • Methods : The review highlights the synthetic routes and reactivity of pyridinium salts .
    • Results : The importance of these structures as pyridinium ionic liquids, as pyridinium ylides, as anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors, as well as their applications in materials science and biological issues related to gene delivery, has been highlighted .
  • Prolyl-4-Hydroxylase Inhibitory Activity

    • Field : Biochemistry
    • Application : Compounds structurally similar to Phenyl(pyridin-4-yl)methanol may have prolyl-4-hydroxylase inhibitory activity .
    • Methods : The inhibitory activity was determined by estimating the hydroxyproline content in HSC-T6 cells .
    • Results : The results of this study are not specified in the source .
  • Oxidation Protocol

    • Field : Organic Chemistry
    • Application : Compounds structurally similar to Phenyl(pyridin-4-yl)methanol may be involved in oxidation protocols .
    • Methods : Several labeling experiments were performed to investigate the source of oxygen for the oxidation protocol .
    • Results : The results of this study are not specified in the source .

Safety And Hazards

Phenyl(pyridin-4-yl)methanol has several hazard statements including H302, H315, H318, and H335 . This indicates that it can be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

Future Directions

While specific future directions for Phenyl(pyridin-4-yl)methanol are not available in the retrieved data, compounds with similar structures have been studied for their potential applications in various fields, including drug discovery .

properties

IUPAC Name

phenyl(pyridin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c14-12(10-4-2-1-3-5-10)11-6-8-13-9-7-11/h1-9,12,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYKGGGPMKINROD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=NC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901310433
Record name α-Phenyl-4-pyridinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901310433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl(pyridin-4-yl)methanol

CAS RN

33974-27-5
Record name α-Phenyl-4-pyridinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33974-27-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Phenylpyridine-4-methanol
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Record name 33974-27-5
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Record name α-Phenyl-4-pyridinemethanol
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Record name α-phenylpyridine-4-methanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
B Agai, Á Proszenyák, G Tárkányi… - European Journal of …, 2004 - Wiley Online Library
A short, scalable and environmentally benign synthesis of 2‐ and 4‐substituted benzylpiperidines has been developed. The method is based on the temperature‐programmed …
EA Akishina, EA Dikusar, SG Stepin… - Russian Journal of …, 2022 - Springer
A method for the synthesis of 5-arylisoxazole- and 4,5-dichloroisothiazole-3-carboxylic acids derivatives based on 4-acetyl- and 4-benzoylpyridine has been developed. Esters and …
Number of citations: 3 link.springer.com
E Maerten, F Agbossou-Niedercorn, Y Castanet… - Tetrahedron, 2008 - Elsevier
Ruthenium–diamine–diphosphine complexes provide highly efficient catalysts for enantioselective hydrogenation of a series of pyridinyl aryl ketones. The hydrogenation proceeds …
Number of citations: 30 www.sciencedirect.com
G Urgoitia, R SanMartin, MT Herrero… - Chemical …, 2015 - pubs.rsc.org
A convenient and sustainable protocol for the aerobic oxidation of benzyl alcohols to carbonyl compounds, based on the use of 1,2,4-triazole-type ligands and nickel(II) bromide, is …
Number of citations: 57 pubs.rsc.org
T Wang, S Cai, M Wang, W Zhang… - Journal of Medicinal …, 2021 - ACS Publications
With the successful clinical application of anti-programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) monoclonal antibodies (mAb), targeting the PD-1/PD-L1 …
Number of citations: 39 pubs.acs.org
A Harikrishnan, J Sanjeevi… - Organic & Biomolecular …, 2015 - pubs.rsc.org
An efficient C–C bond formation strategy between aromatic/heteroaromatic π-nucleophiles and Lewis acid activated aldehydes is described. This aromatic electrophilic substitution …
Number of citations: 16 pubs.rsc.org
Y Huang, Q Zhang, LL Hua, LW Zhan, J Hou… - Cell Reports Physical …, 2022 - cell.com
The development of new, efficient ways to initiate redox events has long been a goal in organic synthesis. A redox system mediated by carbon dioxide radical and dimsyl anions is …
Number of citations: 8 www.cell.com
P Patil, SP Sethy, T Sameena… - Asian Journal of …, 2013 - search.proquest.com
Pyridine is a planer Six-member heterocyclic ring with 5C and 1N atom and in ring N is present in 1st and positions. The Pyridine ring is a constituent of several important natural …
Number of citations: 42 search.proquest.com
Z Liu, X Nan, T Lei, C Zhou, Y Wang, W Liu… - Chinese Journal of …, 2018 - Elsevier
Umpolung reactions of C=X bonds (X = O, N) are valuable ways of constructing new C–C bonds, which are sometimes difficult to be constructed using traditional synthetic pathways. …
Number of citations: 20 www.sciencedirect.com
G Bentzinger, E Pair, J Guillon, M Marchivie, C Mullié… - Tetrahedron, 2020 - Elsevier
We describe the enantioselective synthesis and biological evaluation of 4-(2-amino-1-hydroxyethyl)pyridines (4 AHPs) as new antimalarial drug candidates. In particular, two routes to …
Number of citations: 6 www.sciencedirect.com

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